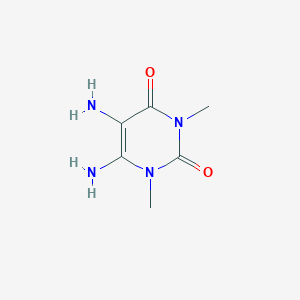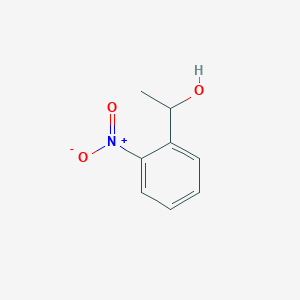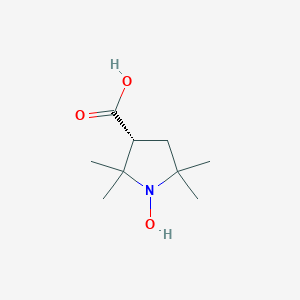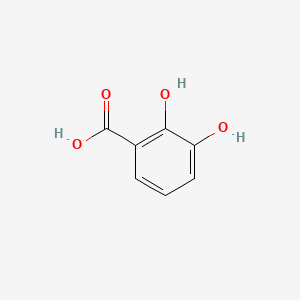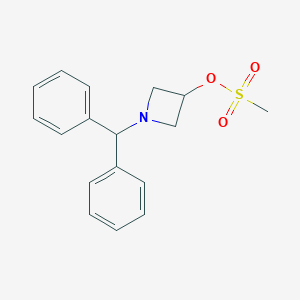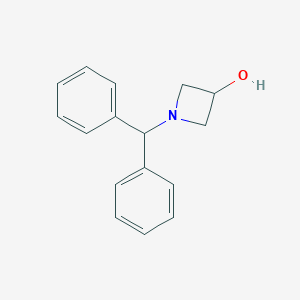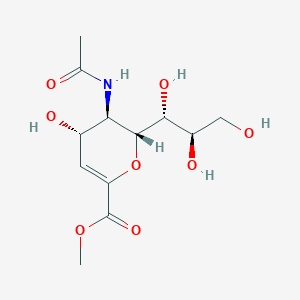
ethyl (2R)-5-oxopyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, or EOPC, is a synthetic compound that has been used in a wide range of scientific research applications. It is a chiral molecule, meaning it has two different forms that are non-superimposable mirror images of each other. EOPC has been used in a range of studies, from drug design to biochemistry to pharmacology. In
Applications De Recherche Scientifique
Peptide Synthesis
D-Pyroglutamic acid ethyl ester is used in peptide synthesis . It can be transformed in many ways, such as N-alkylation .
Antifungal Agents
A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized. Some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans .
Agriculture
The application of pyroglutamic acid and its derivatives is capable of increasing lettuce yield .
Protection Against Diseases in Crops
Pyroglutamic acid and its derivatives confer protection to bread wheat against Zymoseptoria tritici .
DNA Synthesis
Pyroglutamic acid and its derivatives stimulate DNA synthesis in rat primary hepatocytes .
Antiviral Activity
These compounds show anti-HIV-1 and anti-HCV activity .
Antioxidant and Anti-inflammatory Activity
Pyroglutamic acid and its derivatives exhibit antioxidant activity and anti-inflammatory activity .
Antibacterial and Antiplatelet Activity
These compounds show selective Gram-negative antibacterial activity and antiplatelet activity .
Mécanisme D'action
Target of Action
D-Pyroglutamic acid ethyl ester, also known as Ethyl ®-(-)-2-pyrrolidone-5-carboxylate, primarily targets the enzyme Pyroglutamyl-peptide hydrolase (EC 3.4.11.8) . This enzyme is responsible for removing the N-terminal pyroglutamyl residue from pyroglutamyl-containing peptides such as thyrotropin-releasing hormone (TRH), luteinizing hormone-releasing hormone (LH-RH), neurotensin, and bombesin .
Mode of Action
The compound interacts with its target enzyme by acting as a transition-state aldehyde inhibitor . This means it binds to the enzyme and inhibits its function, thereby preventing the removal of the N-terminal pyroglutamyl residue from the peptides .
Biochemical Pathways
The primary biochemical pathway affected by D-Pyroglutamic acid ethyl ester is the glutathione cycle . In this cycle, the compound is converted to glutamate by the action of 5-oxoprolinase . This process impacts the metabolism of glutathione, a crucial antioxidant in cells, and can have downstream effects on cellular redox balance and detoxification processes.
Pharmacokinetics
Given its molecular weight of 15717 , it is likely to be well-absorbed and distributed in the body. Its metabolism likely involves enzymatic processes, and it is expected to be excreted via the kidneys. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The inhibition of Pyroglutamyl-peptide hydrolase by D-Pyroglutamic acid ethyl ester results in an accumulation of pyroglutamyl-containing peptides . This can have various molecular and cellular effects, depending on the specific peptides involved. For example, if the peptides are involved in hormone signaling, this could impact hormone levels and related physiological processes.
Propriétés
IUPAC Name |
ethyl (2R)-5-oxopyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJOOVQLTTVTJY-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2R)-5-oxopyrrolidine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)
